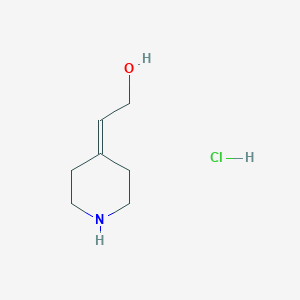

2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It is used in the development of bifunctional protein degraders, where its rigidity may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Applications De Recherche Scientifique

Synthesis of Schiff Bases

The compound can be used in the synthesis of Schiff bases, which are important in medicinal chemistry . Schiff bases derived from 2-(piperidin-4-yl)ethanamine have been prepared in high yields . These bases have shown promising results in various biological evaluations .

Pancreatic Lipase Inhibitors

Schiff bases derived from 2-(piperidin-4-yl)ethanamine have shown promising activity as pancreatic lipase inhibitors . This could potentially be useful in the treatment of obesity and related metabolic disorders .

Antioxidant Activity

The synthesized Schiff bases have shown good antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antibacterial Activity

The Schiff bases have also demonstrated antibacterial activity . This suggests potential applications in the development of new antibacterial agents .

Drug Design

Piperidine derivatives, including 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

Synthesis of Piperidine Derivatives

The compound can be used in the synthesis of various piperidine derivatives . These derivatives have been found in more than twenty classes of pharmaceuticals .

Anticancer Studies

N’-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide, synthesized by incorporating a hydrazide group in the piperidine moiety, has been characterized and validated for its anticancer studies .

Antimicrobial Studies

The synthesized carbohydrazones have been evaluated for their antimicrobial studies . This suggests potential applications in the development of new antimicrobial agents .

Mécanisme D'action

Target of Action

It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . This suggests that the compound may interact with specific proteins to induce their degradation.

Mode of Action

The mode of action of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride involves its role as a linker in PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to ubiquitination and subsequent degradation of the target protein by the proteasome . The rigidity of the linker, such as that provided by 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride, can impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The biochemical pathways affected by 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride are related to the process of targeted protein degradation . By acting as a linker in PROTACs, this compound can influence the ubiquitin-proteasome system, a major pathway for protein degradation in cells .

Result of Action

The molecular and cellular effects of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride’s action are related to its role in targeted protein degradation . By facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, this compound can lead to the ubiquitination and subsequent degradation of the target protein .

Propriétés

IUPAC Name |

2-piperidin-4-ylideneethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h3,8-9H,1-2,4-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKQYSYJKMUZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-5-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2587876.png)

![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)

![2-(5-Bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2587878.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2587887.png)

![[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol](/img/structure/B2587888.png)

![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2587892.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2587896.png)

![6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B2587897.png)